N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide
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Overview
Description
1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(4-METHOXY-3-NITROBENZOYL)THIOUREA is a complex organic compound that features a benzoxazole moiety, which is known for its diverse biological activities
Preparation Methods
The synthesis of 1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(4-METHOXY-3-NITROBENZOYL)THIOUREA typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and various substituted benzaldehydes.
Formation of Benzoxazole: The reaction of 2-aminophenol with benzaldehyde derivatives under acidic conditions leads to the formation of benzoxazole.
Thioamide Formation: The benzoxazole derivative is then reacted with isothiocyanates to form the thiourea moiety.
Final Product:
Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(4-METHOXY-3-NITROBENZOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring, allowing for further functionalization.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions include sulfoxides, amines, and halogenated derivatives.
Scientific Research Applications
1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(4-METHOXY-3-NITROBENZOYL)THIOUREA has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its antimicrobial properties, particularly against Gram-positive bacteria.
Medicine: Research is ongoing to explore its potential as an anticancer agent, with studies focusing on its ability to inhibit cancer cell growth.
Industry: The compound’s fluorescent properties make it useful in the development of dyes and sensors.
Mechanism of Action
The mechanism of action of 1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(4-METHOXY-3-NITROBENZOYL)THIOUREA involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with DNA, leading to the inhibition of DNA replication and cell division. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar compounds to 1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(4-METHOXY-3-NITROBENZOYL)THIOUREA include:
Benzothiazole Derivatives: These compounds share a similar structure and exhibit comparable biological activities.
Quinazoline Derivatives: Known for their anticancer properties, these compounds also feature a bicyclic ring system.
Benzimidazole Derivatives: These compounds are studied for their antimicrobial and anticancer activities.
The uniqueness of 1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(4-METHOXY-3-NITROBENZOYL)THIOUREA lies in its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for further research.
Properties
Molecular Formula |
C23H18N4O6S |
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Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C23H18N4O6S/c1-31-18-9-8-14(22-24-15-5-3-4-6-19(15)33-22)11-16(18)25-23(34)26-21(28)13-7-10-20(32-2)17(12-13)27(29)30/h3-12H,1-2H3,(H2,25,26,28,34) |
InChI Key |
DYJQZQGGMMOGOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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